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molecular formula C4H3ClN2 B074176 3-Chloropyridazine CAS No. 1120-95-2

3-Chloropyridazine

Cat. No. B074176
M. Wt: 114.53 g/mol
InChI Key: IBWYHNOFSKJKKY-UHFFFAOYSA-N
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Patent
US06472372B1

Procedure details

The title compound was prepared by a procedure analogous to Reference Example 13 by substituting 3-chloropyridazine (prepared as described in WO 9724124) for the 2-chloro4-methoxypyrimidine of Reference Example 13. MS 185 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][CH:5]=[CH:6][CH:7]=1.ClC1N=[C:13]([O:15]C)[CH:12]=[CH:11]N=1>>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:6]2[CH:7]=[CH:2][C:12]([CH:13]=[O:15])=[CH:11][CH:5]=2)[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=NC(=CC=C1)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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